molecular formula C6HBr2ClFI B13093299 3-Chloro-2,4-dibromo-6-fluoroiodobenzene CAS No. 1000573-51-2

3-Chloro-2,4-dibromo-6-fluoroiodobenzene

Cat. No.: B13093299
CAS No.: 1000573-51-2
M. Wt: 414.23 g/mol
InChI Key: MLAWQSGYGJZQIP-UHFFFAOYSA-N
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Description

3-Chloro-2,4-dibromo-6-fluoroiodobenzene is a polyhalogenated benzene derivative with the molecular formula C6HBr2ClFI and a molecular weight of 414.24 g/mol . This compound is characterized by the presence of multiple halogen atoms (chlorine, bromine, fluorine, and iodine) attached to a benzene ring, making it a unique and versatile chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,4-dibromo-6-fluoroiodobenzene typically involves the halogenation of a benzene derivative. The process may include multiple steps of selective halogenation using reagents such as bromine, chlorine, fluorine, and iodine under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions in specialized reactors. The process requires precise control of temperature, pressure, and reaction time to ensure the selective introduction of halogen atoms at specific positions on the benzene ring .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,4-dibromo-6-fluoroiodobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized benzene compounds .

Scientific Research Applications

3-Chloro-2,4-dibromo-6-fluoroiodobenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2,4-dibromo-6-fluoroiodobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems. The specific pathways and molecular targets depend on the context of its application, such as in medicinal chemistry or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This makes it a valuable compound for research and industrial purposes .

Properties

CAS No.

1000573-51-2

Molecular Formula

C6HBr2ClFI

Molecular Weight

414.23 g/mol

IUPAC Name

1,3-dibromo-2-chloro-5-fluoro-4-iodobenzene

InChI

InChI=1S/C6HBr2ClFI/c7-2-1-3(10)6(11)4(8)5(2)9/h1H

InChI Key

MLAWQSGYGJZQIP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)Br)I)F

Origin of Product

United States

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